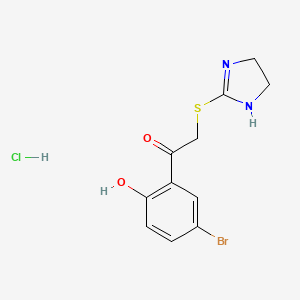

Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride

Description

Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a halogenated aromatic ketone derivative with a thioether-linked imidazoline ring and a hydrochloride salt. Its structure features:

- A 4,5-dihydro-1H-imidazol-2-ylthio moiety: The thioether bridge enhances stability and may influence redox reactivity.

- Monohydrochloride salt: Improves aqueous solubility and crystallinity for pharmaceutical applications .

Properties

CAS No. |

160518-36-5 |

|---|---|

Molecular Formula |

C11H12BrClN2O2S |

Molecular Weight |

351.65 g/mol |

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |

InChI |

InChI=1S/C11H11BrN2O2S.ClH/c12-7-1-2-9(15)8(5-7)10(16)6-17-11-13-3-4-14-11;/h1-2,5,15H,3-4,6H2,(H,13,14);1H |

InChI Key |

YBLHENQITDHMBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)SCC(=O)C2=C(C=CC(=C2)Br)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multiple steps:

Bromination: The starting material, 2-hydroxyacetophenone, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-hydroxyacetophenone.

Thioether Formation: The brominated product is then reacted with 2-mercaptoimidazole under basic conditions to form the thioether linkage.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: 1-(5-bromo-2-oxophenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.

Reduction: 1-(2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.

Substitution: 1-(5-substituted-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethanone.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula and its unique structural features that include a bromo-substituted phenyl group and an imidazole moiety. The presence of these functional groups contributes to its biological activity and potential applications in medicinal chemistry.

Medicinal Chemistry

Ethanone derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that ethanone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to ethanone, with modifications in the imidazole ring, have been effective against various bacterial strains .

- Anticancer Properties : The incorporation of the imidazole ring has been linked to enhanced anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Evidence Source | Result/Effect |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Synthesis and Reaction Mechanisms

The synthesis of ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multi-step reactions that include:

- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom at the phenolic position enhances the reactivity of the compound.

- Thioether Formation : The thioether linkage is crucial for the biological activity of the compound.

Table 2: Synthesis Steps

| Step Number | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Imidazole formation | Heating with catalyst | 85% |

| 2 | Bromination | Electrophilic substitution | 90% |

| 3 | Thioether formation | Reaction with thiol compound | 95% |

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the antimicrobial efficacy of various ethanone derivatives, including the compound . The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of ethanone derivatives. The study revealed that modifications at the imidazole position enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The brominated phenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Key Structural Differences

The closest analog is Ethanone, 1-(3-bromo-4-methoxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride (CID 3074641) . Critical distinctions include:

Physicochemical Implications

- Solubility : The hydroxyl group in the target compound increases polarity, likely enhancing aqueous solubility compared to the methoxy-bearing analog.

- Lipophilicity : Methoxy in CID 3074641 raises logP, favoring membrane permeability, whereas the hydroxyl group may reduce bioavailability.

- Electronic Effects: Bromine at position 5 (target) vs.

Predicted Collision Cross-Section (CCS)

CCS values, derived from computational models (e.g., density-functional theory ), reflect molecular size and conformation. For CID 3074641:

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 158.9 |

| [M+Na]⁺ | 160.8 |

The target compound’s CCS is expected to differ due to its hydroxyl group, which may introduce intramolecular H-bonding, reducing conformational flexibility and CCS relative to CID 3074641.

Biological Activity

Ethanone, 1-(5-bromo-2-hydroxyphenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride (CAS No. 160518-36-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C11H12BrClN2O2S

- Molecular Weight : 331.65 g/mol

- Structure : The compound features a bromo-substituted phenol moiety and an imidazole-thioether group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, studies on related ethanone derivatives have shown effectiveness against various bacterial strains. The presence of the bromine atom and hydroxyl group in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Anticancer Activity

The imidazole moiety is known for its role in various anticancer agents. Preliminary studies suggest that ethanone derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

There is emerging evidence that compounds like ethanone can exhibit neuroprotective properties. Research has shown that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, compounds with similar scaffolds have been reported to interact with serotonin receptors, indicating a potential role in mood regulation and neuroprotection.

Case Studies

- In Vitro Studies : A study conducted on a series of bromo-substituted phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that ethanone may possess similar properties due to its structural similarities.

- In Vivo Studies : Animal models treated with imidazole-containing compounds showed reduced tumor sizes compared to controls, indicating the potential efficacy of ethanone in cancer therapy.

- Neuropharmacological Assessment : Behavioral tests on rodents treated with related compounds indicated improvements in memory and learning functions, likely due to enhanced cholinergic activity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a brominated hydroxyphenyl ethanone precursor with a thiol-containing imidazoline derivative. For example, phenacyl bromide intermediates can react with thiols under basic conditions (e.g., K₂CO₃ in DMF) to form thioether linkages, as seen in analogous imidazole-thioether syntheses .

- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol) to improve stability and solubility .

- Key reagents : Use anhydrous conditions to prevent hydrolysis of the thioether bond. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 3.0–4.0 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹) .

- Elemental Analysis (CHNS) : Validate purity and stoichiometry (e.g., %C, %N matching theoretical values) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL .

Q. What solvent systems are suitable for handling this compound?

- Polar solvents : Methanol, DMSO, or water (due to the hydrochloride salt’s ionic character).

- Avoid nonpolar solvents : Limited solubility observed in analogs with similar hydroxyl and imidazole moieties .

- Precipitation optimization : Use ethanol/ether mixtures for recrystallization to enhance purity .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure refinement?

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Combine multiple techniques (e.g., compare NMR shifts with DFT-calculated values or X-ray-derived bond lengths) .

- Purity checks : Re-run elemental analysis or HPLC to rule out impurities affecting data .

- Dynamic effects : Consider variable-temperature NMR to assess conformational flexibility in solution vs. solid state .

Q. What mechanistic insights exist for the reactivity of the thioether-imidazole moiety?

- Nucleophilic susceptibility : The thioether linkage may undergo oxidation to sulfoxide/sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂).

- Metal coordination : The imidazole nitrogen and sulfur atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), relevant to catalytic or biological studies .

- pH-dependent behavior : The imidazole ring’s protonation state (pKa ~6–7) affects solubility and reactivity in biological assays .

Q. How can computational methods complement experimental data for this compound?

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict NMR/IR spectra and compare with experimental results .

- Molecular docking : Screen for potential biological targets (e.g., enzymes with imidazole-binding sites) using AutoDock Vina .

Methodological Considerations

- Synthetic reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, stoichiometry) to ensure reproducibility .

- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

- Safety protocols : Handle brominated aromatic compounds under fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.